![molecular formula C20H19N3S B2356277 2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338415-97-7](/img/structure/B2356277.png)
2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit trna (guanine37-n1)-methyltransferase (trmd), a key enzyme involved in bacterial resistance .
Mode of Action
This is based on the known action of similar compounds .
Biochemical Pathways
The compound likely affects the pyrimidine biosynthesis pathway, given its structural similarity to pyrimidines . Inhibition of this pathway can disrupt the synthesis of nucleotides, affecting various cellular functions such as DNA and RNA synthesis .
Result of Action
Similar compounds have shown antimicrobial properties against both gram-positive and gram-negative bacteria and the candida albicans fungal strain .
Análisis Bioquímico
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes and proteins
Cellular Effects
Some pyrimidine derivatives have been shown to have cytotoxic effects on cancer cells
Metabolic Pathways
Pyrimidine metabolism is a complex process involving several enzymes and cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of sulfides to sulfoxides or sulfones.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[4,3-d]pyrimidine: Known for its anti-inflammatory properties.
Thieno[2,3-d]pyrimidine: Studied for its anticancer activities.
Benzo[h]chromeno[2,3-d]pyrimidine: Investigated for its anti-cancer activity.
Uniqueness
2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features, such as the benzylsulfanyl group and the pyrrolo[2,3-d]pyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-methyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-15-18-12-13-23(17-10-6-3-7-11-17)19(18)22-20(21-15)24-14-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQYHTPAVRVWSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2356194.png)
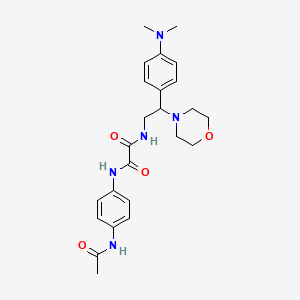
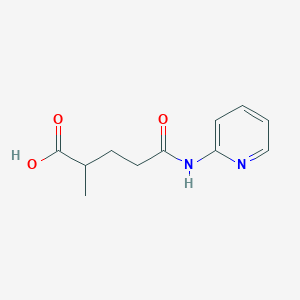

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356201.png)
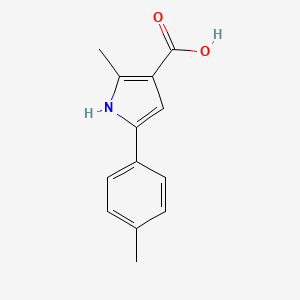
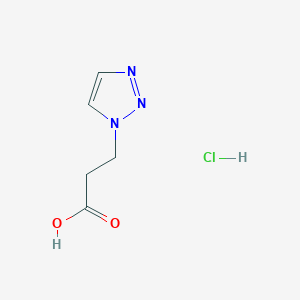
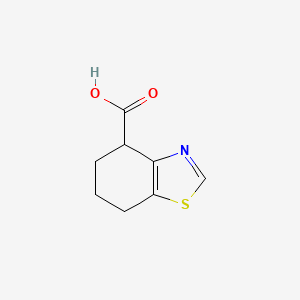
![N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2356208.png)
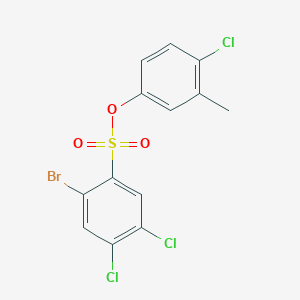
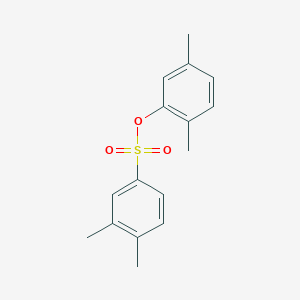
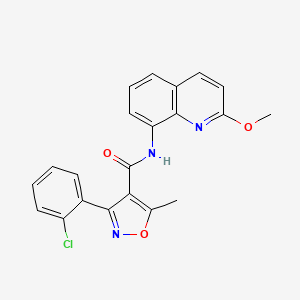
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)
![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)
